molecular formula C14H13N3OS B194824 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one CAS No. 131926-97-1

2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one

Numéro de catalogue: B194824
Numéro CAS: 131926-97-1
Poids moléculaire: 271.34 g/mol
Clé InChI: LSUITAYVZUVEAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one is a heterocyclic compound featuring a benzimidazole core linked via a sulfanylmethyl (-SCH2-) group to a 3-methyl-substituted pyridin-4(1H)-one ring. The benzimidazole moiety is a fused bicyclic system known for its role in pharmaceuticals (e.g., antiparasitic agents and proton pump inhibitors), while the pyridinone ring contributes hydrogen-bonding capabilities due to its keto group.

Propriétés

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-12(15-7-6-13(9)18)8-19-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUITAYVZUVEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597493
Record name 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-97-1
Record name 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one, a compound derived from the benzimidazole family, has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13N3OS
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 131926-97-1

The compound primarily exerts its biological effects through the following mechanisms:

  • Inhibition of Gastric H,K-ATPase : Similar to other benzimidazole derivatives, it inhibits the gastric H,K-ATPase pump, leading to decreased gastric acid secretion. This mechanism is crucial for its application in treating gastric ulcers and gastroesophageal reflux disease (GERD) .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Cytotoxic Effects : Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology. The activation of caspase pathways has been observed in treated cells, indicating a robust mechanism for inducing programmed cell death .

Antibacterial Activity

Table 1 summarizes the antibacterial efficacy of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.018 mM
Escherichia coli0.025 mM
Pseudomonas aeruginosa0.030 mM

This data indicates that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive pathogen.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including K562 (both sensitive and resistant to imatinib) . The results from these studies are summarized in Table 2:

Cell LineIC50 (µM)Apoptosis Induction (%)Reference
K562S5.070
K562R7.565
L92910.050

The data suggest that the compound effectively induces apoptosis in both sensitive and resistant cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives, including this compound:

  • Gastric Ulcer Treatment : A clinical study demonstrated that patients treated with a benzimidazole derivative showed significant improvement in ulcer healing rates compared to those receiving standard treatments .
  • Antimicrobial Resistance : A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria, revealing promising results that could lead to new treatment protocols for resistant infections .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole, including 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 1.27 µM against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Benzimidazole derivatives are recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis . Compounds in this class have shown promising results against human colorectal carcinoma cell lines, suggesting their potential as chemotherapeutic agents.

Antileishmanial Activity

The compound's structural similarities to known antileishmanial agents suggest its potential use in treating leishmaniasis, a neglected tropical disease caused by protozoan parasites. Studies on related compounds indicate that modifications in the molecular structure can enhance efficacy against Leishmania species .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of a series of benzimidazole derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of benzimidazole derivatives were assessed using human colorectal carcinoma cell lines. The study found that specific modifications to the benzimidazole structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM . This highlights the importance of structural optimization in developing effective anticancer agents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound can be compared to analogs sharing benzimidazole or pyridinone moieties, with variations in substituents or oxidation states influencing physicochemical and biological properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Hypothesized Properties/Applications Reference
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one (Target) - Benzimidazole
- Sulfanylmethyl linker
- 3-methylpyridin-4(1H)-one
285.34 Potential kinase inhibition; moderate lipophilicity
3-[[2-[(1H-Benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-1-propanol - Sulfinyl (-SO-) linker
- Propanol side chain
- Pyridine oxide
373.43 Enhanced solubility vs. target compound; PPI-like activity
I-BET469 - Piperidin-4-amine substituent
- Morpholine ring
- Methoxy groups
426.51 BET bromodomain inhibition; oncology applications

Key Observations

Sulfanyl vs. Sulfinyl Linkers The sulfanyl (-S-) group in the target compound is less oxidized than the sulfinyl (-SO-) group in its analog from . In contrast, sulfinyl groups (as in proton pump inhibitors like omeprazole) enhance acidity and solubility, favoring gastrointestinal absorption.

Pyridinone vs. Pyridine Oxide The pyridin-4(1H)-one ring in the target compound contains a keto group, enabling hydrogen bonding with biological targets. The analog in features a pyridine oxide, which may alter electronic properties and binding affinity .

Substituent Effects

  • I-BET469 () incorporates a piperidin-4-amine and morpholine ring, significantly increasing molecular weight and complexity. These modifications likely enhance selectivity for BET bromodomains, a target in cancer epigenetics, but may reduce membrane permeability due to higher polarity .

Méthodes De Préparation

Alkylation of 2-Mercaptobenzimidazole with Chloromethylpyridine Derivatives

The most widely reported strategy involves the nucleophilic substitution of 2-chloromethyl-3-methylpyridin-4(1H)-one with 2-mercaptobenzimidazole. This method, adapted from proton pump inhibitor syntheses, proceeds under basic conditions to deprotonate the thiol group, enabling attack on the chloromethyl electrophile.

Procedure :

  • Reagent preparation : 2-Chloromethyl-3-methylpyridin-4(1H)-one is synthesized by treating 2-hydroxymethyl-3-methylpyridin-4(1H)-one with thionyl chloride in methylene chloride at 0–5°C.

  • Coupling reaction : Equimolar amounts of 2-mercaptobenzimidazole and the chloromethylpyridine derivative are refluxed in ethanol with sodium hydroxide (55°C, 2 hours).

  • Workup : The crude product is purified via recrystallization from ethyl acetate, yielding the target compound as a crystalline solid (67.8% yield).

Key parameters :

  • Solvent : Ethanol or acetonitrile.

  • Base : Sodium hydroxide or sodium acetate.

  • Temperature : 50–60°C to balance reaction rate and minimize side products.

Mechanistic insight :
The reaction follows an SN2 mechanism, where the thiolate ion attacks the electrophilic chloromethyl carbon, displacing chloride. Steric hindrance from the 3-methyl group on the pyridine ring necessitates prolonged heating to achieve complete conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from patents highlight ethanol as the optimal solvent due to its polarity and boiling point (78°C), which facilitates reflux without decomposition. Elevated temperatures (>70°C) risk oxidation of the thioether to sulfoxide, necessitating inert atmospheres (nitrogen or argon).

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics by solubilizing the thiolate ion in nonpolar media. Trials with microwave irradiation reduced reaction times from hours to minutes but compromised yield (45–50%).

Purification and Characterization

Recrystallization Techniques

Crude product purification typically employs ethyl acetate or methylene chloride/tert-butyl methyl ether mixtures. For example, dissolving the residue in methylene chloride followed by tert-butyl methyl ether induces crystallization, yielding 78.25% pure product.

Spectroscopic Validation

  • 1H NMR : Key signals include δ 2.6 (s, 3H, CH3 at C-3), 4.8 (s, 2H, SCH2), and 6.9–7.7 (m, 4H, benzimidazole protons).

  • IR : Peaks at 1690 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N if nitrile intermediates), and 3200 cm⁻¹ (NH stretch).

  • X-ray crystallography : Confirms planar benzimidazole (r.m.s. deviation = 0.012 Å) and dihedral angles between aromatic rings.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Patent emphasizes using sodium hypochlorite for sulfide-to-sulfoxide oxidation (if required), avoiding expensive mCPBA. For large batches, distillation under reduced pressure minimizes solvent waste.

Comparative Analysis of Methods

Method Yield Purity Scalability
Nucleophilic substitution67.8%>99%Industrial
Multicomponent reaction40–60%85–90%Laboratory

Q & A

Q. What are the key synthetic routes for 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a sulfide intermediate can be generated by reacting 2-mercaptobenzimidazole with a bromomethylpyridinone derivative in the presence of a base like K₂CO₃ in dry acetone . Reaction optimization studies show that inert atmospheres (e.g., N₂) and controlled temperatures (25–40°C) improve yields by minimizing oxidation of the thiol group. Purification often involves recrystallization or column chromatography with silica/alumina stationary phases .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on multimodal analytical techniques:

  • 1H/13C NMR : Confirms substitution patterns and electronic environments (e.g., pyridinone C=O at ~165 ppm, benzimidazole aromatic protons at 7.1–7.8 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the planarity of the benzimidazole-thioether linkage. SHELX programs are widely used for refinement, though challenges arise from twinning or disorder in the pyridinone ring .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 316.0821 for C₁₄H₁₃N₃OS) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening often includes:

  • Anti-inflammatory activity : Rat-paw edema model with carrageenan induction, comparing inhibition rates to indomethacin .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Docking studies : Target-specific modeling (e.g., cyclooxygenase-2 for anti-inflammatory activity) identifies favorable binding conformations. Adjustments to the methylpyridinone moiety improve hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.1) and cytochrome P450 interactions. The thioether group may enhance metabolic stability compared to sulfoxide analogs .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or disorder often arise from:

  • Dynamic behavior : Temperature-dependent XRD (e.g., 100 K vs. 296 K) reduces thermal motion artifacts .
  • Twinned crystals : SHELXL’s TWIN/BASF commands refine data, while alternative space groups (e.g., P2₁/c vs. P1̄) are tested .
  • Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks .

Q. How does the electronic nature of substituents influence reactivity in downstream functionalization?

  • Electron-withdrawing groups (e.g., nitro on benzimidazole) reduce nucleophilicity at the sulfur atom, slowing sulfoxide formation during oxidation with m-CPBA .
  • Steric effects : Bulky substituents on the pyridinone ring hinder aza-Wittig reactions, requiring elevated temperatures (80–100°C) for heterocycle annulation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization risk : The thioether group can oxidize to sulfoxides, necessitating chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Sharpless conditions) .
  • Byproduct control : LC-MS monitors dimerization (e.g., disulfide formation) during large-scale reactions. Adjusting stoichiometry (1.2:1 benzimidazole:bromomethyl reagent) minimizes side products .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature25–40°CHigher temps accelerate but risk oxidation
Base (e.g., K₂CO₃)2.0–2.5 equivalentsExcess base degrades pyridinone core
Solvent (e.g., acetone)AnhydrousWater content >1% promotes hydrolysis

Q. Table 2. Comparative Bioactivity of Analogues

Derivative SubstituentAnti-inflammatory (Edema Inhibition %)MIC (μg/mL, S. aureus)
3-Methyl (Parent)58%16
4-Fluoro-benzimidazole72%8
Pyridinone-N-oxide35%>64

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.